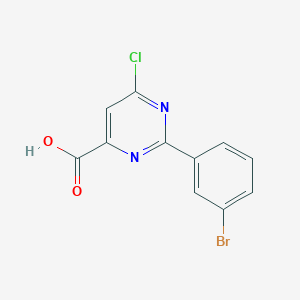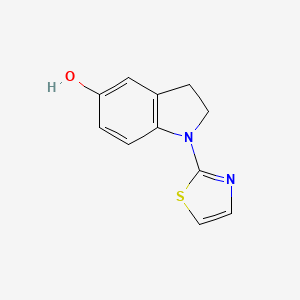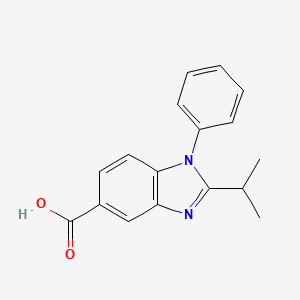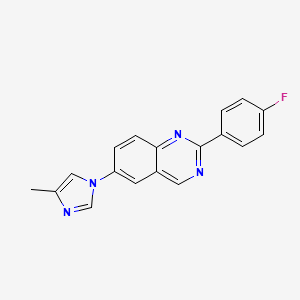![molecular formula C11H24N2O2 B13872688 tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminoethyl chain, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylpropylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amino group .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. It may be used in the synthesis of pharmaceuticals that target specific biological pathways .
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials that require specific chemical properties .
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form stable bonds with various substrates, allowing for controlled reactions. The aminoethyl chain provides flexibility and reactivity, enabling the compound to participate in a wide range of chemical processes .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-methylaminoethyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
Comparison: tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate is unique due to its specific structure, which includes a 2-methylpropylamino group. This structural feature provides distinct reactivity and properties compared to similar compounds. For example, the presence of the 2-methylpropyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C11H24N2O2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)8-12-6-7-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
KDUVCUPPTBXJBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)



![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)






